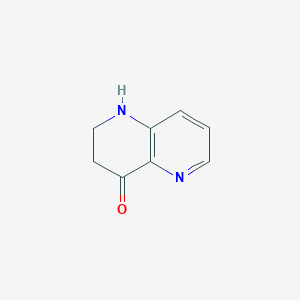

2,3-dihydro-1,5-naphthyridin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-dihydro-1,5-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,3-Dihydro-1,5-naphthyridin-4(1H)-one has been extensively studied for its potential as a bioactive molecule. It exhibits various biological properties including:

- Antimicrobial Activity : Research indicates that this compound enhances the efficacy of existing antibiotics through synergistic interactions. For example, when combined with fluoroquinolones like norfloxacin and ofloxacin, it significantly reduces the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.

| Compound | MIC (µg/mL) | Combination Effect |

|---|---|---|

| Norfloxacin | 32 | Reduced to 4 with naphthyridine derivative |

| Ofloxacin | 16 | Reduced to 2 with naphthyridine derivative |

- Antiviral Activity : Derivatives of this compound have shown promising results against viral infections by inhibiting replication mechanisms. The specific pathways involved are still under investigation but suggest that structural modifications can enhance antiviral efficacy.

- Anticancer Activity : Significant cytotoxic effects have been observed in various cancer cell lines. For instance, derivatives of this compound have demonstrated the ability to induce apoptosis in promyelocytic leukemia HL-60 cells and breast cancer adenocarcinoma MCF-7 cells.

Organic Synthesis

The compound serves as a building block for the development of more complex molecules. Its ability to undergo various chemical transformations makes it an attractive intermediate in organic synthesis. Common synthetic routes include:

- Pictet-Spengler Reaction : Involves the cyclization of an aldehyde or ketone with an amine.

- Reduction Reactions : The conversion of 1,5-naphthyridin-4-one to its dihydro form using hydrogenation or reducing agents like sodium borohydride.

Hybrid Compounds

A notable study synthesized a series of hybrid compounds derived from this compound. These compounds were designed to combine the naphthyridine scaffold with other pharmacophores known for anticancer activity. The most promising analog exhibited strong capacity to induce apoptosis in cancer cells while maintaining low toxicity towards normal cells.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The electron-rich aromatic system undergoes electrophilic substitution at activated positions. Key examples include:

Mechanistic Insight : The ketone group activates adjacent positions (C-6, C-7, C-8) toward electrophilic attack. Nitration favors C-6/C-8 due to resonance stabilization of intermediates .

N-Alkylation and N-Acylation

The nitrogen atom at position 1 undergoes alkylation or acylation under mild conditions:

Example : Reaction with 2-bromoethanol (39 ) yields N-(2-hydroxyethyl)-substituted derivatives (40 ), precursors for water-soluble analogs .

Cycloaddition Reactions

The conjugated enone system participates in [4+2] cycloadditions:

Mechanism : BF₃ activates the aldimine intermediate (48 ), enabling cycloaddition with dienes like indene .

Oxidation and Reduction

The ketone and dihydro moieties are redox-active:

Application : Selective reduction enables access to saturated analogs for biological screening .

Horner-Wadsworth-Emmons Olefination

The ketone group undergoes olefination to form exo-methylidene derivatives:

Example : Reaction with propionaldehyde yields 2-ethyl-3-methylidene derivatives (4a ), showing potent apoptosis induction in leukemia cells .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction | Catalytic System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 5-Aryl-1,5-naphthyridinones | 50–70% | |

| Heck | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styrenes | 6-Alkenyl derivatives | 65% |

Limitation : Electron-deficient boronic acids exhibit lower reactivity due to deactivation of the naphthyridine core .

Tandem Michael-SNAr Annulation

A one-pot method for ring-functionalized derivatives:

| Substrate | Reagents/Conditions | Product | Yield | Mechanism | Source |

|---|---|---|---|---|---|

| 1-(2-Chloropyridin-3-yl)prop-2-en-1-one | RNH₂, DMF, 50°C | 1-Alkyl-2,3-dihydro-1,5-naphthyridin-4(1H)-ones | 65–85% | Michael addition followed by SNAr |

Key Step : Amine-initiated Michael addition to the enone precedes intramolecular nucleophilic aromatic substitution .

Photochemical Reactions

UV-induced reactivity for novel scaffolds:

| Substrate | Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| 2,3-Dihydro-1,5-naphthyridin-4(1H)-one | UV (254 nm), O₂ | 4-Hydroxy-1,5-naphthyridine | 40% | Photodynamic therapy probes |

Mechanism : Singlet oxygen-mediated oxidation of the dihydro ring .

Eigenschaften

Molekularformel |

C8H8N2O |

|---|---|

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

2,3-dihydro-1H-1,5-naphthyridin-4-one |

InChI |

InChI=1S/C8H8N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-2,4,9H,3,5H2 |

InChI-Schlüssel |

ZCSZZRCQMGYDPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=C(C1=O)N=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.